

Zaltidine (C₈H₁₀N₆S): A Technical Whitepaper

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Compound of Interest

Compound Name: Zaltidine

Cat. No.: B1682367

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaltidine is a potent histamine H₂ receptor antagonist, belonging to the same class of compounds as cimetidine and ranitidine. With the molecular formula C₈H₁₀N₆S, its primary pharmacological action is the inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of **Zaltidine**, including its chemical properties, mechanism of action, and relevant experimental data and protocols. While **Zaltidine** demonstrated efficacy in the treatment of duodenal ulcers, its clinical development was hampered by observations of hepatotoxicity. This document aims to serve as a detailed resource for researchers and professionals in the field of drug development and pharmacology.

Chemical and Physical Properties

Zaltidine, with the IUPAC name 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine, is a small molecule with a molecular weight of 222.27 g/mol .^{[1][2]} A summary of its key physicochemical properties is presented in Table 1. While experimental data for properties such as pK_a, solubility, and logP are not readily available in the public domain, computational predictions provide estimated values.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₆ S	[1][2]
Molecular Weight	222.27 g/mol	[1]
IUPAC Name	2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine	
CAS Number	85604-00-8	
Appearance	Solid (Predicted)	
pKa (strongest acidic)	12.1 (Predicted)	
pKa (strongest basic)	10.9 (Predicted)	
Solubility	Data not available	
LogP	0.5 (Predicted)	

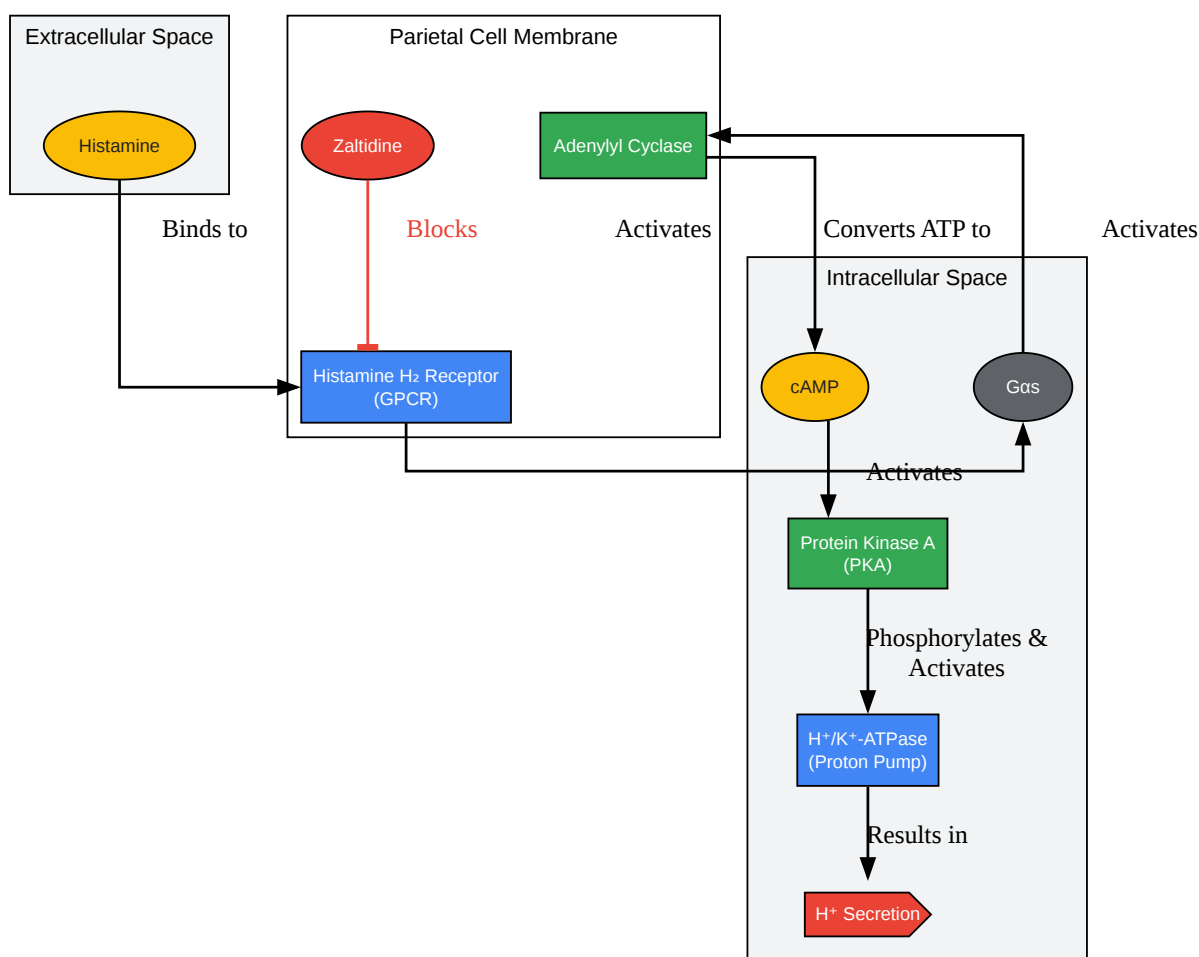
Table 1: Physicochemical Properties of **Zaltidine**

Mechanism of Action: Histamine H₂ Receptor Antagonism

Zaltidine exerts its pharmacological effect as a competitive antagonist at the histamine H₂ receptor, primarily located on the basolateral membrane of gastric parietal cells. The binding of histamine to these receptors is a key stimulus for gastric acid secretion.

Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The histamine H₂ receptor-mediated pathway is a central component. Upon binding of histamine, the H₂ receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase through its associated G_{αs} subunit. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in the secretion of H⁺ ions into the gastric lumen.



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Figure 1: Histamine H₂ Receptor Signaling Pathway in Gastric Parietal Cells and the inhibitory action of **Zaltidine**.

Zaltidine competitively inhibits the binding of histamine to the H₂ receptor, thereby preventing the initiation of this signaling cascade. This results in a potent suppression of both basal and

stimulated gastric acid secretion.

Pharmacokinetics

Detailed pharmacokinetic data for **Zaltidine** in humans is limited in publicly accessible literature. However, a study in cattle provides some insight into its disposition. General pharmacokinetic properties of H₂ receptor antagonists are summarized for context.

Parameter	Zaltidine (Cattle, IV)	General H ₂ Antagonists (Human, Oral)
Bioavailability	-	40-70%
T _{max}	-	1-3 hours
Half-life (t _{1/2})	~2.5 hours	2-3 hours
Volume of Distribution (Vd)	~1.1 L/kg	1.0-1.5 L/kg
Clearance (CL)	~0.3 L/kg/h	400-700 mL/min

Table 2: Pharmacokinetic Parameters

Efficacy and Clinical Data

Clinical trials demonstrated that **Zaltidine** is an effective agent for the treatment of duodenal ulcers.

Treatment Group	Healing Rate (4 weeks)	p-value
Zaltidine (150 mg daily)	86%	< 0.001
Placebo	19%	

Table 3: Clinical Efficacy of **Zaltidine** in Duodenal Ulcer Healing

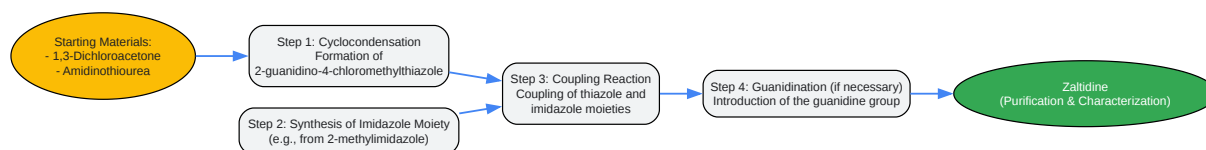
Hepatotoxicity

A significant concern that emerged during the clinical evaluation of **Zaltidine** was its potential for hepatotoxicity. An increase in serum aminotransferase levels was observed in a subset of patients receiving the drug. Liver biopsy specimens from affected individuals showed evidence of drug-induced injury. This adverse effect was a major factor in the discontinuation of its development.

Experimental Protocols

Synthesis of Zaltidine (Conceptual)

A specific, detailed experimental protocol for the synthesis of **Zaltidine** is not readily available. However, based on the synthesis of structurally related 2-guanidinothiazole compounds, a plausible synthetic route can be outlined.

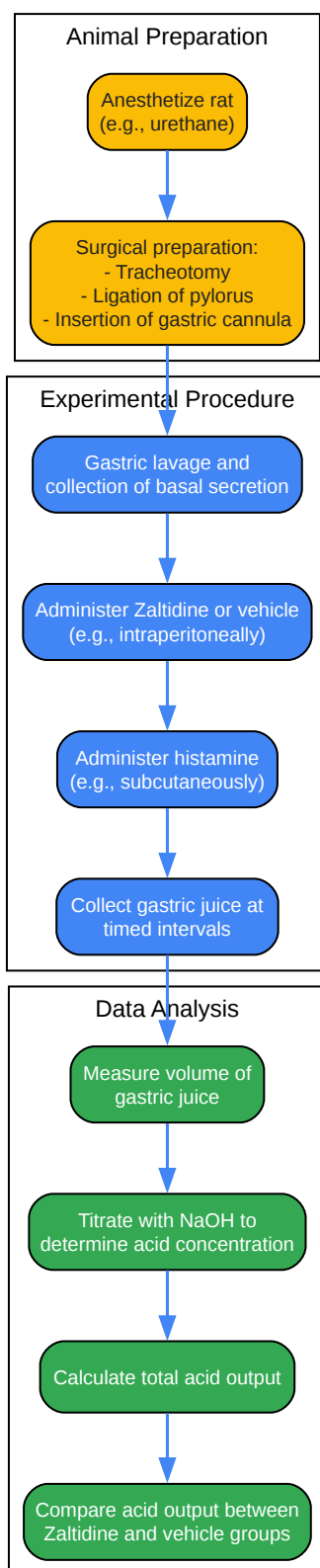


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Figure 2: Conceptual workflow for the synthesis of **Zaltidine**.

Measurement of Gastric Acid Secretion (In Vivo Rat Model)

This protocol describes a method for quantifying the effect of **Zaltidine** on histamine-induced gastric acid secretion in an anesthetized rat model.

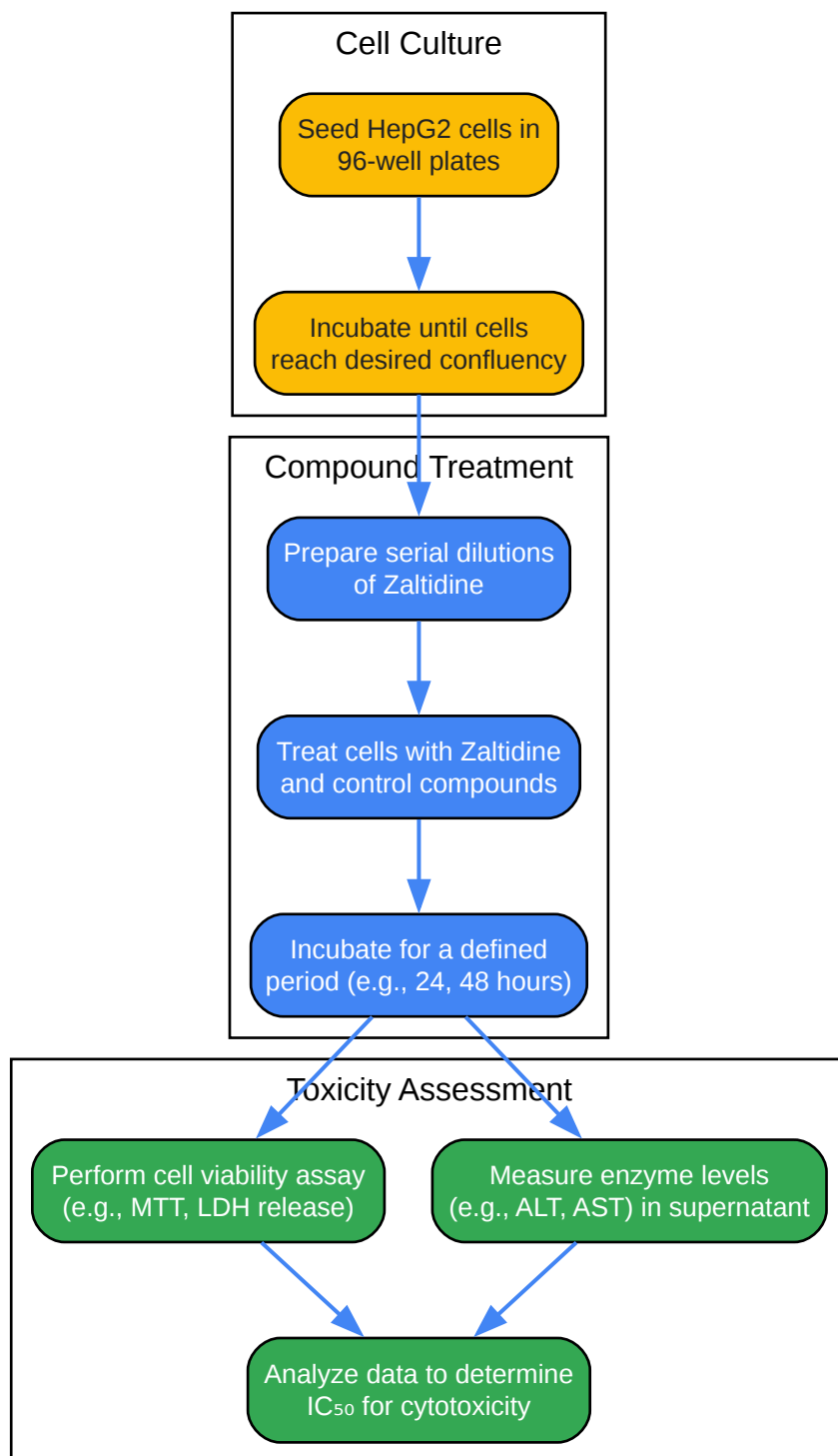


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Figure 3: Experimental workflow for measuring gastric acid secretion.

In Vitro Hepatotoxicity Assay

This protocol outlines a general in vitro method to assess the potential hepatotoxicity of a compound like **Zaltidine** using a human hepatocyte cell line (e.g., HepG2).



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Figure 4: Workflow for an in vitro hepatotoxicity assay.

Conclusion

Zaltidine is a potent histamine H₂ receptor antagonist with demonstrated efficacy in promoting the healing of duodenal ulcers. Its mechanism of action is well-understood, involving the competitive inhibition of the histamine-mediated signaling pathway for gastric acid secretion. However, the emergence of hepatotoxicity as a significant adverse effect has limited its clinical utility. The information and protocols provided in this technical guide offer a detailed resource for researchers interested in the pharmacology of H₂ receptor antagonists and the challenges of drug development. Further investigation into the structure-toxicity relationship of **Zaltidine** and related compounds could provide valuable insights for the design of safer and more effective anti-ulcer therapeutics.

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References

- 1. Zaltidine | C₈H₁₀N₆S | CID 56051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
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